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Compound of Interest

Compound Name: Forrestiacids K

Cat. No.: B12380127 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Forrestiacids are a class of complex [4+2] type triterpene-diterpene hybrids that have garnered

significant interest in the scientific community. These natural products, isolated from the

endangered conifer Pseudotsuga forrestii, are formed through a proposed biosynthetic

pathway involving a Diels-Alder reaction between a lanostane-type triterpene (dienophile) and

an abietane-type diterpene (diene). Forrestiacid K, along with its analogues, has been

identified as a potent inhibitor of ATP-citrate lyase (ACL), a key enzyme in the de novo

lipogenesis pathway.[1][2][3] The inhibition of ACL presents a promising therapeutic strategy for

metabolic disorders, including hyperlipidemia and certain cancers. This document provides

detailed application notes and protocols for the proposed synthesis of Forrestiacid K via a

biomimetic Diels-Alder reaction, intended for researchers in natural product synthesis and drug

development.

Biological Activity and Therapeutic Potential
Forrestiacids, including Forrestiacid K, exhibit significant inhibitory activity against ATP-citrate

lyase (ACL).[1][2][3] ACL is a crucial enzyme that catalyzes the conversion of citrate to acetyl-

CoA, a fundamental building block for the biosynthesis of fatty acids and cholesterol. By

inhibiting ACL, Forrestiacid K can effectively suppress de novo lipogenesis, making it a

valuable lead compound for the development of drugs targeting metabolic diseases. The IC50
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values for Forrestiacids E-K against ACL have been reported to be in the range of 1.8 to 11 μM,

highlighting their potential as potent inhibitors.[1][2][3]

Quantitative Data: ACL Inhibition by Forrestiacids
Compound IC50 Range (μM) against ATP-citrate lyase

Forrestiacids E-K 1.8 - 11

Table 1: Inhibitory concentration range of Forrestiacids E-K against ATP-citrate lyase.[1][2][3]

Proposed Biomimetic Synthesis of Forrestiacid K
The synthesis of the complex carbon skeleton of Forrestiacid K can be envisioned through a

biomimetic intermolecular hetero-Diels-Alder reaction. This approach mimics the proposed

natural biosynthetic pathway. The key disconnection involves the [4+2] cycloaddition of a

normal lanostane-type dienophile and an abietane-type diene.

Reaction Scheme
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Reactants

ProductLanostane-type Dienophile

Forrestiacid K

+

Abietane-type Diene
Diels-Alder Reaction
[4+2] Cycloaddition
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Preparation

Reaction

Work-up & Purification

Analysis

1. Mix Lanostane Dienophile
and Abietane Diene

2. Dissolve in Anhydrous Solvent

Protocol 1: Thermal
(Reflux in Toluene)

Option 1

Protocol 2: Lewis Acid Catalyzed
(e.g., BF3·OEt2 in DCM at low temp.)

Option 2

5. Extraction and Drying

4. Quench Reaction (for Protocol 2)

6. Column Chromatography

7. Spectroscopic Characterization
(NMR, HRMS)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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